- Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as modulators of T helper cells (Th1/Th2), World Intellectual Property Organization, , ,

Cas no 93765-68-5 (chloromethyl morpholine-4-carboxylate)

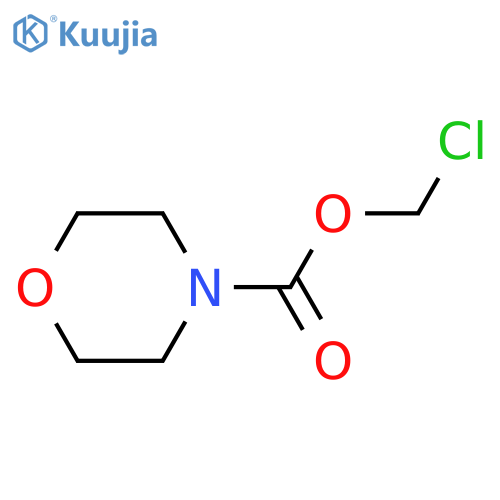

93765-68-5 structure

Nome del prodotto:chloromethyl morpholine-4-carboxylate

Numero CAS:93765-68-5

MF:C6H10ClNO3

MW:179.601500988007

MDL:MFCD20627473

CID:1981263

PubChem ID:23371992

chloromethyl morpholine-4-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Morpholinecarboxylic acid, chloromethyl ester

- chloromethyl morpholine-4-carboxylate

- Chloromethyl 4-morpholinecarboxylate (ACI)

- DB-297105

- CS-0160285

- chloromethyl 4-morpholinecarboxylate

- 4-[(Chloromethoxy)carbonyl]morpholine

- EN300-1272308

- AS-67567

- AKOS037646245

- LHXLWSDJXYETLZ-UHFFFAOYSA-N

- Chloromethylmorpholine-4-carboxylate

- MFCD20627473

- SCHEMBL2914249

- DTXSID201291222

- SY244561

- F52722

- 93765-68-5

- BCP32449

-

- MDL: MFCD20627473

- Inchi: 1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2

- Chiave InChI: LHXLWSDJXYETLZ-UHFFFAOYSA-N

- Sorrisi: O=C(N1CCOCC1)OCCl

Proprietà calcolate

- Massa esatta: 179.035

- Massa monoisotopica: 179.035

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 136

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 38.8A^2

- XLogP3: 0.4

chloromethyl morpholine-4-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG480-200mg |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 200mg |

332.0CNY | 2021-07-14 | |

| Ambeed | A986176-100mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 100mg |

$9.0 | 2025-02-21 | |

| Ambeed | A986176-250mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 250mg |

$14.0 | 2025-02-21 | |

| Ambeed | A986176-1g |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 1g |

$55.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1132481-5g |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95% | 5g |

$455 | 2024-07-23 | |

| Chemenu | CM363119-1g |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95%+ | 1g |

$96 | 2024-07-19 | |

| Chemenu | CM363119-250mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95%+ | 250mg |

$56 | 2023-01-09 | |

| Aaron | AR00IIIY-5g |

4-Morpholinecarboxylic acid, chloromethyl ester |

93765-68-5 | 97% | 5g |

$205.00 | 2025-02-28 | |

| Enamine | EN300-1272308-250mg |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95.0% | 250mg |

$57.0 | 2023-10-02 | |

| 1PlusChem | 1P00IIAM-250mg |

4-Morpholinecarboxylic acid, chloromethyl ester |

93765-68-5 | 97% | 250mg |

$11.00 | 2025-03-01 |

chloromethyl morpholine-4-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Heptane ; -20 °C; 1 h, -15 - -5 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 2 h, 0 °C

Riferimento

- Preparation of dihydroquinolines useful for treatment of multiple sclerosis, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Preparation of O-substituted hydroxyaryl derivatives for genetic transcription inhibitor, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Heptane

1.2 Solvents: Water ; -20 °C; 1 h, -15 - -5 °C

1.2 Solvents: Water ; -20 °C; 1 h, -15 - -5 °C

Riferimento

- Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as interleukin-4 gene expression inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C → rt

Riferimento

- NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups, Synlett, 2005, (18), 2847-2850

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C; 0 °C → rt; 5 h, rt

Riferimento

- Tricyclic heterocyclic compounds as antiviral agents and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 1.5 h, 0 °C → rt

Riferimento

- Preparation of phosphonomethoxy acyclic nucleotide analogs as antiviral agents, World Intellectual Property Organization, , ,

chloromethyl morpholine-4-carboxylate Preparation Products

chloromethyl morpholine-4-carboxylate Letteratura correlata

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

93765-68-5 (chloromethyl morpholine-4-carboxylate) Prodotti correlati

- 2138122-43-5(2-cyclopropyl-3-(3-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)

- 2411219-86-6(N-(3-chlorophenyl)(pyridin-2-yl)methylbut-2-ynamide)

- 2248291-02-1(Potassium;3,5-dimethylimidazole-4-carboxylate)

- 1522856-58-1(3-Hexanol, 4-(aminomethyl)-3,4-dimethyl-)

- 1796928-46-5(3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid)

- 2680661-92-9(2-(4-acetamido-1-methyl-1H-pyrazol-3-yl)sulfanylacetic acid)

- 16285-70-4(4-bromothieno[3,2-d]pyrimidine)

- 2169501-17-9(methyl 3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate)

- 1396873-77-0(3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide)

- 1859895-78-5(1-[(4,4-Dimethylpentyl)oxy]-2-iodocycloheptane)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93765-68-5)chloromethyl morpholine-4-carboxylate

Purezza:99%

Quantità:5g

Prezzo ($):194.0